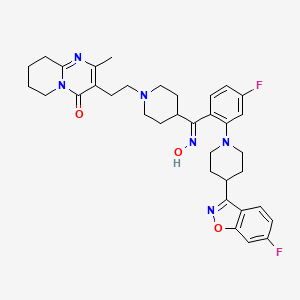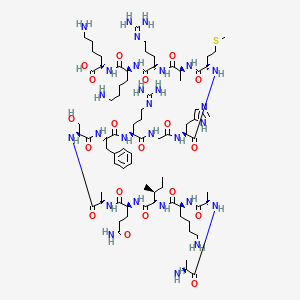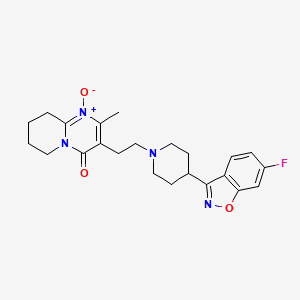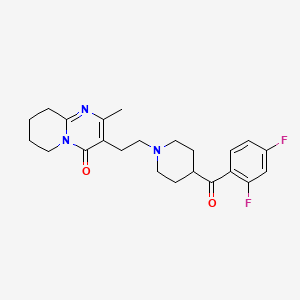
Procymidox-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Procymidox-d6 is a deuterated analog of procymidone, a fungicide widely used in agriculture. It is a potent inhibitor of the enzyme 14α-demethylase, which is involved in the biosynthesis of ergosterol, an essential component of fungal cell membranes. The molecular formula of this compound is C13H5D6Cl2NO2, and it has a molecular weight of 290.17 .
準備方法
Synthetic Routes and Reaction Conditions
Procymidox-d6 is synthesized through a series of chemical reactions that involve the incorporation of deuterium atoms into the procymidone molecule. The synthetic route typically involves the following steps:
Deuteration of Precursors: The starting materials are deuterated to introduce deuterium atoms into the molecule.
Cyclization: The deuterated precursors undergo cyclization to form the core structure of this compound.
Functional Group Modifications: Various functional groups are introduced or modified to achieve the final structure of this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Large batch reactors are used to carry out the deuteration and cyclization reactions.
Purification: The crude product is purified using techniques such as crystallization, distillation, and chromatography to obtain high-purity this compound.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
Procymidox-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can replace specific functional groups in this compound with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives with different functional groups.
科学的研究の応用
Procymidox-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic applications, particularly in antifungal treatments.
Industry: Utilized in the development of new agricultural fungicides and as a reference standard in pesticide residue analysis.
作用機序
Procymidox-d6 exerts its effects by inhibiting the enzyme 14α-demethylase, which is crucial for the biosynthesis of ergosterol in fungal cell membranes. By blocking this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death. The molecular targets include the 14α-demethylase enzyme and the ergosterol biosynthesis pathway.
類似化合物との比較
Similar Compounds
Procymidox-d5: Another deuterated analog of procymidone with similar properties.
Procymidone: The non-deuterated parent compound used as a fungicide.
Uniqueness
Procymidox-d6 is unique due to its deuterium labeling, which makes it particularly useful in research applications that require stable isotope-labeled compounds. This labeling allows for precise tracing and analysis in various scientific studies, providing insights that are not possible with non-labeled compounds.
特性
CAS番号 |
1346603-01-7 |
|---|---|
分子式 |
C13H11Cl2NO2 |
分子量 |
290.173 |
IUPAC名 |
3-(3,5-dichlorophenyl)-1,5-bis(trideuteriomethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione |
InChI |
InChI=1S/C13H11Cl2NO2/c1-12-6-13(12,2)11(18)16(10(12)17)9-4-7(14)3-8(15)5-9/h3-5H,6H2,1-2H3/i1D3,2D3 |
InChIキー |
QXJKBPAVAHBARF-WFGJKAKNSA-N |
SMILES |
CC12CC1(C(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl)C |
同義語 |
3-(3,5-Dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione-d6; 1,2-Dimethyl-N-(3,5-dichlorophenyl)cyclopropanedicarboximide-d6; Dicyclidine-d6; Dicyclidine-d6; Kenolex-d6; Procilex-d6; Procymidone-d6; Procymidor-d6; Procymidox-d6; Salith |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![sodium;4-[(2E)-2-[(2E,4Z,6E)-5-acetyloxy-7-[1,1-dimethyl-3-(4-sulfonatobutyl)-3a,4,5,9b-tetrahydrobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3a,4,5,9b-tetrahydrobenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B583760.png)
![2-[2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl]ethyl-4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-carboxylate](/img/structure/B583762.png)


